![molecular formula C17H13FN6O2 B3013549 5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine CAS No. 892770-74-0](/img/structure/B3013549.png)
5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine
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Overview
Description
The compound contains several functional groups including a 1,2,4-oxadiazole ring, a triazol ring, and an amine group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties. The 1,2,4-oxadiazole ring, in particular, is known to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its IUPAC name. It contains a 1,2,4-oxadiazole ring attached to a phenyl ring which is substituted with a fluorine atom. This is further attached to a triazol ring which is substituted with an amine group and a methoxyphenyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole and triazol rings, as well as the amine and methoxy groups. The electron-withdrawing fluorine atom could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amine and methoxy groups, as well as the aromatic rings, could impact properties such as solubility, melting point, and boiling point .Scientific Research Applications
- Targeting Protein Synthesis : Researchers have explored this compound as a potential therapeutic agent for genetic disorders caused by premature stop codons. It acts as a read-through agent, allowing ribosomes to bypass premature stop signals during translation. Notably, it has been investigated for its role in treating diseases like cystic fibrosis and Duchenne muscular dystrophy .
- Pharmacokinetics and Formulation : The crystal forms of this compound have been studied for their stability, solubility, and bioavailability. Pharmaceutical formulations containing these crystals may enhance drug delivery and efficacy .
- Antiproliferative Activity : In vitro studies suggest that 5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine exhibits antiproliferative effects against cancer cells. Researchers investigate its potential as a novel chemotherapeutic agent .
- Luminescent Properties : The triazole moiety in this compound contributes to its luminescent behavior. Scientists explore its use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
- Fluorescent Tagging : Due to its fluorescence properties, this compound can serve as a fluorescent probe for cellular imaging. Researchers utilize it to visualize specific cellular components or processes .
- Pesticide Development : Investigating the herbicidal or insecticidal properties of 5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine may lead to the development of novel agrochemicals .
- Quantum Mechanical Studies : Computational simulations explore the electronic structure, energetics, and reactivity of this compound. Insights gained from such studies aid in understanding its behavior and guide further experimental work .
Medicinal Chemistry and Drug Development
Anticancer Research
Materials Science and Optoelectronics
Biological Imaging and Probes
Agrochemical Research
Computational Chemistry and Molecular Modeling
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which could be a valuable lead for developing new useful derivatives.
Mode of Action
It’s worth noting that compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular processes.
Biochemical Pathways
It’s known that indole derivatives, which share some structural similarities with this compound, can affect a wide range of biological pathways due to their diverse biological activities . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Result of Action
Given the diverse biological activities of similar compounds , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.
properties
IUPAC Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O2/c1-25-11-6-4-5-10(9-11)24-15(19)14(21-23-24)17-20-16(22-26-17)12-7-2-3-8-13(12)18/h2-9H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHVBBRPFMVRMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine |
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